AC-His-gly-his-nhme
Description
Overview of Short Peptide Derivatives in Chemical Biology and Biochemistry
Short peptides and their derivatives are invaluable tools in chemical biology and biochemistry, bridging the gap between small molecules and large proteins. encyclopedia.pubmdx.ac.uk They offer a unique combination of structural diversity, biocompatibility, and functional specificity. encyclopedia.pubmdx.ac.uk These characteristics make them ideal for a wide range of applications, including the development of new therapeutic agents, diagnostic tools, and as probes to study biological processes. encyclopedia.pub Their relatively small size allows for cost-effective synthesis and straightforward chemical modification, enabling researchers to systematically investigate the roles of individual amino acids and their functional groups. mdx.ac.uk
Significance of Histidine-Containing Peptides in Metal Ion Coordination and Molecular Recognition
Histidine residues play a crucial role in the function of many proteins, largely due to the unique properties of their imidazole (B134444) side chain. This aromatic heterocycle is a versatile ligand for a variety of metal ions, including copper(II), zinc(II), and nickel(II). rsc.orgnih.gov The imidazole nitrogen atoms of histidine are effective donor groups that form coordination bonds with these transition metals. rsc.org This ability is fundamental to the catalytic activity of numerous metalloenzymes and the structural integrity of many proteins. nih.gov Peptides containing multiple histidine residues are particularly efficient at chelating metal ions, a property exploited in techniques like immobilized metal ion affinity chromatography (IMAC) for protein purification. rsc.orgwikipedia.org
The coordination of metal ions by histidine-containing peptides is a dynamic process influenced by factors such as pH and the surrounding amino acid sequence. nih.govnih.gov The number and position of histidine residues within a peptide chain significantly impact the stability and geometry of the resulting metal complexes. nih.gov
Contextualization of AC-His-Gly-His-NHMe as a Model System for Peptide Interactions
This compound serves as an exemplary model system for investigating the intricate details of peptide-metal ion interactions. nih.gov Its structure is simple enough to allow for detailed spectroscopic and potentiometric analysis, yet complex enough to mimic the metal-binding sites found in larger proteins. nih.govnih.gov
In synthetic peptides designed for research, the N-terminal amino group and the C-terminal carboxyl group are often modified to better mimic the environment within a larger protein and to enhance stability.
N-Terminal Acetylation (Ac): The addition of an acetyl group to the N-terminus removes the positive charge of the free amino group. jpt.combiosynth.com This modification is common in naturally occurring proteins, with estimates suggesting that 80-90% of human proteins are N-terminally acetylated. nih.govresearchgate.net N-terminal acetylation can protect peptides from degradation by aminopeptidases and can influence protein folding, stability, and interactions. jpt.comnih.govnih.gov
C-Terminal N-Methylamide (NHMe): Modification of the C-terminal carboxyl group to an N-methylamide removes the negative charge. jpt.com This amidation is also found in many biologically active peptides and can increase their stability against carboxypeptidases. formulationbio.com Furthermore, C-terminal amidation can enhance a peptide's biological activity and its ability to cross cell membranes. biosynth.comformulationbio.com
The combination of these modifications in this compound results in a neutral peptide, allowing researchers to focus on the coordination properties of the histidine side chains and the peptide backbone without the influence of terminal charges.
The study of small peptide ligands has a rich history, evolving from early investigations into the basic building blocks of proteins to the design of sophisticated molecules with specific functions. Initially, research focused on understanding the fundamental properties of amino acids and the nature of the peptide bond. As synthetic techniques advanced, scientists began to create and study simple peptides to model the more complex behavior of enzymes and other proteins. The discovery that small peptides could possess significant biological activity in their own right spurred further interest in the field. nih.gov The development of "altered peptide ligands," where amino acid sequences are systematically modified, provided a powerful approach to dissecting the relationship between peptide structure and function. nih.gov This historical progression has led to the current use of precisely designed peptides like this compound as tools to probe fundamental biochemical questions.
Detailed Research Findings on this compound
A key area of research for this compound has been its interaction with copper(II) ions. Potentiometric studies have revealed the coordination behavior of this peptide in aqueous solutions. nih.govresearchgate.net
In acidic conditions, this compound acts as a bidentate ligand, with the two imidazole nitrogen atoms from the histidine residues coordinating with the copper(II) ion to form a macrochelate. nih.govresearchgate.net As the pH increases into the 4-8 range, the peptide can exhibit tridentate coordination. nih.govresearchgate.net At higher pH levels, deprotonation of the amide nitrogens in the peptide backbone occurs, leading to the formation of a 4N coordinated species involving both imidazole nitrogens and two deprotonated amide nitrogens. nih.govresearchgate.net
The following table summarizes the coordination species of Cu(II) with this compound at different pH ranges as described in the literature.
| pH Range | Coordination Mode | Donor Atoms Involved |
| Acidic | Bidentate | 2x Imidazole Nitrogen (Nim) |
| 4-8 | Tridentate | Varies, can involve Nim and backbone amides |
| Higher pH | 4N Coordination | 2x Imidazole Nitrogen (Nim), 2x Deprotonated Amide Nitrogen (N-) |
This table is based on findings from potentiometric studies of copper(II) complexes with this compound. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O4/c1-10(26)24-14(4-12-6-20-9-23-12)17(29)21-7-15(27)25-13(16(28)18-2)3-11-5-19-8-22-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3,(H,18,28)(H,19,22)(H,20,23)(H,21,29)(H,24,26)(H,25,27)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXHCWYPSBRYOI-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Ac His Gly His Nhme
Established Synthetic Routes for AC-His-Gly-His-NHMe
The chemical synthesis of peptides can be broadly categorized into two approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. wikipedia.org For a short, modified peptide like this compound, SPPS is generally the method of choice due to its efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for modern SPPS. nih.gov
A probable and established SPPS protocol for this compound would proceed as follows:
Resin Selection and Preparation : The synthesis would commence on a resin suitable for producing a C-terminal N-methylamide. A common choice is a Rink Amide resin first functionalized with methylamine. Alternatively, a pre-loaded Fmoc-His(Trt)-N-methyl resin could be used. The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
First Amino Acid Loading : The C-terminal histidine is the first amino acid to be coupled. Due to the reactive imidazole (B134444) side chain, a protected form such as Fmoc-His(Trt)-OH is crucial. The trityl (Trt) group prevents side reactions at the imidazole nitrogen and, importantly, helps suppress racemization, a known issue with histidine during activation. springernature.com
Peptide Chain Elongation : The synthesis follows a cycle of deprotection and coupling steps:
Fmoc Deprotection : The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF. nih.gov
Coupling : The next protected amino acid in the sequence (Fmoc-Gly-OH) is activated and coupled. Common activating agents include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), typically used with a base such as N,N-diisopropylethylamine (DIEA). nih.gov This cycle is repeated for the final amino acid, Fmoc-His(Trt)-OH.
N-Terminal Acetylation : After the final Fmoc group is removed from the N-terminal histidine, the peptide is acetylated on-resin. This "capping" step is performed by treating the resin-bound peptide with a solution of acetic anhydride (B1165640), often with a base like DIEA or pyridine (B92270) in DMF. cem.dewpmucdn.com This reaction effectively terminates the peptide chain and introduces the acetyl group.
Cleavage and Deprotection : The final step involves cleaving the peptide from the resin support while simultaneously removing the acid-labile side-chain protecting groups (Trt from histidine). This is achieved using a cleavage cocktail, most commonly a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. cem.de
Optimizations: Difficult couplings, particularly involving the sterically hindered N-methylated backbone or aggregating sequences, can be improved. While not present in the native this compound backbone, challenges in similar syntheses have been overcome by using stronger coupling reagents like PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) or microwave-assisted SPPS, which can accelerate reaction times and improve yields. nih.govluxembourg-bio.com
Table 1: Standard SPPS Cycle for this compound Synthesis
| Step | Reagent/Solvent | Purpose | Typical Duration |
|---|---|---|---|
| Swelling | DMF | Prepare resin for synthesis | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | Remove N-terminal Fmoc group | 5-20 min |
| Washing | DMF, DCM | Remove excess reagents | 5 min |
| Coupling | Fmoc-AA-OH, HATU/DIEA in DMF | Form peptide bond | 30-120 min |
| Washing | DMF, DCM | Remove excess reagents | 5 min |
| Final Acetylation | Acetic Anhydride/DIEA in DMF | Cap N-terminus | 30-60 min |
| Final Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | Cleave from resin and deprotect side chains | 2-4 hours |
Solution-Phase Synthetic Approaches for Specific Derivatives
While less common for routine synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production or for synthesizing fragments that are later joined together (fragment condensation). nih.govmdpi.com
A solution-phase synthesis of this compound would involve a stepwise or fragment condensation approach:
Stepwise Synthesis : Starting from the C-terminus, H-His-NHMe would be coupled with Boc-Gly-OH. After deprotection of the Boc group, the resulting dipeptide would be coupled with Ac-His(Trt)-OH.
Fragment Condensation : A dipeptide fragment, such as Ac-His(Trt)-Gly-OH, could be synthesized and then coupled to H-His-NHMe.
This approach requires careful selection of orthogonal protecting groups for the α-amino, α-carboxyl, and side-chain functions to prevent unwanted side reactions. Purification after each step is necessary, making the process more labor-intensive than SPPS. nih.gov Reagents like T3P® (cyclic propylphosphonic anhydride) have been shown to facilitate rapid and efficient coupling in solution with minimal epimerization. mdpi.com
Methodologies for N-Terminal Acetylation and C-Terminal N-Methylamidation
N-Terminal Acetylation : This is a straightforward modification typically performed as the final step of SPPS before cleavage. After removing the last Fmoc protecting group, the resin-bound peptide is treated with an acetylating agent. Acetic anhydride is the most common reagent, used in excess with a non-nucleophilic base like DIEA in a solvent such as DMF. cem.de The reaction is generally rapid and efficient.
C-Terminal N-Methylamidation : Synthesizing a C-terminal N-alkyl amide requires a specific strategy.
Synthesis on a Pre-formed Linker : The most direct method involves starting with a resin where the linker is already attached to the desired N-alkyl amine (e.g., methylamine). The first amino acid is then coupled to this N-methylated linker.
On-Resin N-Alkylation : An alternative involves using a resin designed for producing primary amides, such as a Rink Amide or PAL (Peptide Amide Linker) resin. After coupling the first amino acid, the amide linker can be N-alkylated. For example, the Fukuyama N-alkylation reaction has been adapted for solid-phase synthesis to create N-alkyl amides. nih.gov This method, however, can be challenging and may result in lower yields compared to using a pre-functionalized resin. nih.gov
Strategies for Introducing Structural Analogues and Modified Derivatives
To probe structure-activity relationships or modify the peptide's properties, structural analogues can be synthesized by altering the side chains or the peptide backbone.
Side-Chain Modifications within the Histidine-Glycine-Histidine Sequence
The histidine imidazole ring is a versatile site for modification. Traditional methods often rely on N-substitution, but these can suffer from a lack of selectivity.
C-H Alkylation : A modern and highly selective method involves the visible-light-promoted C-H alkylation of the histidine side chain. nih.gov This Minisci-type reaction uses C4-alkyl-1,4-dihydropyridine (DHP) reagents to introduce alkyl groups onto the imidazole ring chemoselectively, even in the presence of other nucleophilic residues like lysine (B10760008) or cysteine. nih.gov This approach preserves the unsubstituted nitrogen atoms of the imidazole ring, which can be crucial for biological activity or metal coordination.
N-Alkylation : Direct N-alkylation of the imidazole ring can be performed, leading to derivatives at the N(π) or N(τ) positions. This modification can alter the electronic properties and steric profile of the side chain.
Backbone Modifications and Peptide Bond Isosteres
Modifying the peptide backbone can confer resistance to enzymatic degradation and alter the conformational properties of the peptide.
N-methylation : Introducing an N-methyl group to one of the peptide bonds (e.g., between His and Gly) is a common modification. However, the coupling of N-methylated amino acids is notoriously difficult due to steric hindrance and can require specialized, highly potent coupling reagents like PyAOP or PyBOP/HOAt. nih.gov
Peptide Bond Isosteres : The amide bond (-CO-NH-) can be replaced with a surrogate that mimics its geometry but has different electronic properties. A common isostere is the reduced amide bond (-CH₂-NH-), also known as a methylene (B1212753) amine. This modification introduces greater flexibility and a positive charge at physiological pH, which can alter solubility and binding characteristics. The synthesis of reduced amide pseudopeptides can be achieved by reductive amination of an N-terminal amino aldehyde with the amine of the next amino acid. nih.gov
Table 2: Examples of Derivatization Strategies for this compound
| Modification Type | Strategy | Reagents/Method | Resulting Change | Reference |
|---|---|---|---|---|
| Side-Chain | C-H Alkylation of Histidine | Visible light, C4-alkyl-1,4-dihydropyridine (DHP) | Adds alkyl group to imidazole ring, maintains N-H | nih.gov |
| Side-Chain | N-Alkylation of Histidine | Alkyl halide, base | Adds alkyl group to imidazole nitrogen | nih.gov |
| Backbone | N-Methylation | Use of N-methylated amino acid during SPPS | Increases steric bulk, removes H-bond donor | nih.gov |
| Backbone | Reduced Amide Bond | Reductive amination | Replaces C=O with CH₂, increases flexibility | nih.gov |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | N-acetyl-L-histidyl-L-glycyl-L-histidine-N-methylamide |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Trt | Trityl (triphenylmethyl) |
| Boc | tert-butyloxycarbonyl |
| DMF | N,N-dimethylformamide |
| DCM | Dichloromethane |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIEA | N,N-diisopropylethylamine |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| PyAOP | (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| T3P® | Propylphosphonic anhydride |
| PAL | Peptide Amide Linker |
Stereochemical Control and Racemization Prevention in Synthesis
The synthesis of peptides containing histidine residues, such as this compound, necessitates stringent control over stereochemistry to prevent racemization, a process that can compromise the biological activity and purity of the final product. Histidine is particularly susceptible to racemization at the α-carbon during peptide bond formation. This heightened susceptibility is attributed to the imidazole side chain, which can act as an intramolecular base catalyst, facilitating the abstraction of the α-proton of the activated amino acid derivative.
Several strategies have been developed to mitigate racemization during the synthesis of histidine-containing peptides. A primary approach involves the protection of the imidazole nitrogen. Different protecting groups offer varying degrees of suppression of racemization. For instance, the benzyloxymethyl (Bom) group, attached at the tau-nitrogen of the imidazole ring, is highly effective in suppressing racemization. Other commonly used protecting groups in Boc chemistry include 2,4-dinitrophenyl (Dnp) and tosyl (Tos), which also reduce the tendency for racemization, albeit to a lesser extent than the Bom group. In Fmoc chemistry, trityl (Trt) based protecting groups are often employed for the histidine side chain.
The choice of coupling reagents and additives also plays a crucial role in preventing racemization. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues to the coupling reaction is a widely adopted method to suppress the formation of the highly racemization-prone oxazolone (B7731731) intermediate. The use of carbodiimides in conjunction with HOBt forms a less reactive HOBt ester, which minimizes the risk of epimerization.
Furthermore, the reaction conditions, including solvent and temperature, must be carefully optimized. For instance, in microwave-enhanced solid-phase peptide synthesis (SPPS), which accelerates both deprotection and coupling steps, histidine residues have been shown to be susceptible to racemization at elevated temperatures. Lowering the coupling temperature for the histidine residue can significantly limit this side reaction. A combined strategy, where the histidine residue is coupled under conventional conditions while the rest of the peptide is synthesized using microwave irradiation, can also be employed to minimize racemization.
Recent advancements have introduced novel amino protecting groups designed to suppress α-carbon racemization. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to be superior to the standard Fmoc group in preventing racemization during the coupling of sensitive amino acids like histidine, provided an appropriate coupling reagent is selected.
A summary of strategies to control stereochemistry in the synthesis of histidine-containing peptides is presented in the table below.
| Strategy | Method | Efficacy in Racemization Prevention |
| Side-Chain Protection | Use of protecting groups like benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), or tosyl (Tos) on the imidazole ring. | High (Bom group is particularly effective). |
| Coupling Additives | Addition of 1-hydroxybenzotriazole (HOBt) or its derivatives during the coupling step. | Moderate to High. |
| Optimized Coupling Reagents | Use of less reactive activating agents or pre-formed active esters. | Moderate to High. |
| Temperature Control | Lowering the temperature during the coupling of histidine residues, especially in microwave-assisted synthesis. | High. |
| Novel Protecting Groups | Employing alternative Nα-protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS). | High. |
Advanced Purification and Characterization Methodologies for Peptide Derivatives
Following the synthesis of this compound, rigorous purification and characterization are imperative to ensure the desired product is obtained with high purity and its molecular structure is unequivocally confirmed.
Chromatographic Techniques for Purity Enhancement (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification of synthetic peptides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose, separating peptides based on their hydrophobicity. springernature.com
For a small, relatively polar peptide such as this compound, a C18 column is a suitable stationary phase. The mobile phase typically consists of a binary gradient system of water and an organic solvent, most commonly acetonitrile. To improve peak shape and resolution, an ion-pairing agent is added to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used as it protonates the imidazole side chains of the histidine residues, increasing their solubility in the polar mobile phase and minimizing tailing effects. researchgate.net Alternatively, formic acid can be used for the same purpose and is more compatible with mass spectrometry. nih.gov
The purification process involves injecting the crude synthetic peptide onto the RP-HPLC column and applying a shallow gradient of increasing organic solvent concentration. This allows for the separation of the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.
Other HPLC modes can also be considered for enhancing purity. Ion-exchange chromatography (IEX) separates peptides based on their net charge, which would be particularly effective for separating peptides with different numbers of histidine residues. Hydrophilic interaction chromatography (HILIC) is another option that separates molecules based on their polarity and is well-suited for polar peptides. nih.gov
The table below summarizes typical HPLC conditions for the purification of histidine-containing peptides.
| Parameter | Condition | Rationale |
| Chromatography Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity, effective for most peptides. |
| Stationary Phase | C18 silica-based column | Provides good retention and separation for a wide range of peptides. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | Aqueous component of the gradient; additive improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid | Organic modifier for eluting the peptide. |
| Gradient | Linear gradient of increasing Mobile Phase B | Allows for the separation of closely eluting impurities. |
| Detection | UV absorbance at 210-220 nm | Detects the peptide backbone. |
Mass Spectrometry for Molecular Confirmation and Stoichiometry (Mechanistic Focus)
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight information and sequence confirmation. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that generates intact molecular ions with minimal fragmentation. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, and from the resulting spectrum, the molecular weight of the peptide can be determined with high accuracy. This serves as the initial confirmation that the desired peptide has been synthesized.
To confirm the amino acid sequence and the presence of the N-terminal acetyl and C-terminal N-methylamide modifications, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the molecular ion of the peptide is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.
The fragmentation of the peptide backbone primarily occurs at the amide bonds, leading to the formation of b- and y-type ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. For this compound, the MS/MS spectrum would be expected to show a series of y-ions corresponding to the cleavage from the C-terminus (H-NHMe, G-H-NHMe) and b-ions from the N-terminus (Ac-H, Ac-H-G). The presence of the N-terminal acetyl group will be confirmed by the mass of the first b-ion, and the C-terminal N-methylamide will be evident in the mass of the full-length peptide and the y-ion series.
From a mechanistic standpoint, the fragmentation pattern can also provide insights into the stoichiometry of the peptide. By accurately measuring the mass of the molecular ion and its isotopic distribution, the elemental composition of the peptide can be confirmed. This high-resolution mass measurement allows for the verification of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms, thereby confirming the stoichiometry of the synthesized this compound. Any deviation from the theoretical mass would indicate the presence of impurities or unexpected modifications.
The following table outlines the expected mass spectrometric data for this compound.
| Analysis | Expected Outcome | Confirmation |
| ESI-MS | A molecular ion peak corresponding to the calculated monoisotopic mass of this compound. | Confirms the correct molecular weight of the synthesized peptide. |
| High-Resolution MS | An accurate mass measurement of the molecular ion that matches the theoretical elemental composition. | Confirms the stoichiometry of the peptide. |
| MS/MS (CID) | A series of b- and y-ions that correspond to the fragmentation of the this compound sequence. | Confirms the amino acid sequence and the presence of terminal modifications. |
Molecular Interactions and Coordination Chemistry of Ac His Gly His Nhme
Metal Ion Binding Properties of AC-His-Gly-His-NHMe
The peptide this compound acts as a versatile ligand capable of forming stable complexes with transition metal ions. Its binding properties are influenced by the specific metal ion, pH, and the relative concentrations of the metal and ligand researchgate.netcapes.gov.brnih.govrsc.orgnih.gov.
Studies employing potentiometric and spectroscopic methods have elucidated the stoichiometry and speciation of metal-peptide complexes formed by this compound researchgate.netcapes.gov.brnih.govrsc.orgnih.gov. Research indicates that this tripeptide derivative primarily forms mononuclear complexes with metal ions like Copper(II) researchgate.netcapes.gov.brnih.govrsc.orgnih.gov. The speciation of these complexes is dynamic, changing with pH, leading to the formation of various protonated and deprotonated species. For instance, in the context of Copper(II) complexation, species such as [CuL] (unprotonated ligand), [CuH-1L]0+ (one deprotonated site), and [CuH-2L]- (two deprotonated sites) have been identified researchgate.netcapes.gov.brnih.govrsc.orgnih.gov. Additionally, dinuclear species, such as [Cu2L2]4+, have been detected in slightly acidic solutions researchgate.net.
The binding equilibria of this compound with metal ions are significantly influenced by pH due to the stepwise deprotonation of the ligand's functional groups researchgate.netcapes.gov.brnih.govrsc.orgnih.govnih.gov. Potentiometric titrations are a key technique used to study these equilibria and determine the stability constants of the formed complexes researchgate.netcapes.gov.brnih.govrsc.orgnih.govresearchgate.net. While specific numerical values for stability constants for this compound are not detailed in the provided snippets, studies on similar peptides highlight that higher stability constants correlate with a greater proportion of bound mineral allaboutfeed.net. The pH-dependent nature of binding means that different species dominate at different pH values, reflecting the protonation state of the coordinating atoms researchgate.netcapes.gov.brnih.govrsc.orgnih.govnih.gov.
In addition to the imidazole (B134444) nitrogens, the peptide amide nitrogens within the this compound backbone also participate in metal coordination, especially at higher pH values researchgate.netcapes.gov.brnih.govrsc.orgnih.govnih.gov. As the pH increases, these amide groups can undergo deprotonation, making their nitrogen atoms available for coordination to the metal center. This process leads to the formation of complexes with higher coordination numbers, such as the 4N coordination mode ([Nim, N-, N-, Nim]) observed in species like [CuH-2L]- capes.gov.brrsc.orgnih.govnih.gov. The involvement of these deprotonated amide nitrogens significantly enhances the chelating capacity of the peptide, contributing to the stability and structural complexity of the metal complexes.
Investigation of Specific Metal-AC-His-Gly-His-NHMe Complexes
The complexation of this compound with specific metal ions, most notably Copper(II), has been extensively studied using a combination of techniques.
The interaction of Copper(II) ions with this compound has been a focal point of research, employing potentiometric, UV-Vis, EPR, and CD spectroscopic methods researchgate.netcapes.gov.brnih.govrsc.orgnih.gov. These investigations reveal a dynamic complexation process driven by pH.
At lower pH values (e.g., acidic to neutral, pH 4-7), Cu(II) ions primarily coordinate to the two imidazole nitrogen atoms of the histidine residues, forming stable macrochelate structures researchgate.netcapes.gov.brnih.govrsc.orgnih.gov. This initial binding can be described as bidentate coordination through the imidazole groups nih.gov. As the pH increases, the peptide backbone undergoes deprotonation, allowing for the involvement of amide nitrogens in coordination. This leads to the formation of more complex species, such as [CuH-1L]0+ and [CuH-2L]- capes.gov.brrsc.orgnih.govnih.gov. The latter species often exhibits a tetradentate coordination mode, utilizing two imidazole nitrogens and two deprotonated amide nitrogens ([Nim, N-, N-, Nim]) capes.gov.brrsc.orgnih.govnih.gov. The dynamics of complexation are thus characterized by these pH-induced shifts in species distribution and coordination environments. While specific coordination geometries for this compound complexes are not explicitly detailed in the provided snippets, studies on similar tripeptides suggest geometries that can range from distorted square pyramidal to intermediate between square pyramidal and trigonal bipyramidal researchgate.net.
The following table summarizes the identified species and their proposed coordination modes for Cu(II) complexes with this compound, based on the research findings:
| Species Designation | Proposed Coordination | Ligating Sites | General pH Range | Key Reference Snippets |
| [CuL] | Bidentate | Two Histidine Imidazole Nitrogens (2 x Nim) | Acidic to Neutral | researchgate.netcapes.gov.brnih.govrsc.orgnih.gov |
| [CuH-1L]0+ | Tridentate | Two Imidazole Nitrogens, One Amide Nitrogen | Neutral to Alkaline | researchgate.netcapes.gov.brnih.govrsc.orgnih.gov |
| [CuH-2L]- | Tetradentate | Two Imidazole Nitrogens, Two Amide Nitrogens | Alkaline | capes.gov.brrsc.orgnih.govnih.gov |
| [Cu2L2]4+ | Dinuclear | Variable, involving multiple coordination sites | Slightly Acidic | researchgate.net |
Compound Name Table
this compound (N-acetyl-histidyl-glycyl-histidine-N-methylamide)
Copper(II) (Cu(II))
Histidine
Ac-HisGlyHis-OH
Ac-HisHisGlyHis-OH
Ac-HisHisGlyHis-NHMe
Ac-HisAlaHis-NHMe
Ac-HisAibHis-NHMe
[CuL]
[CuH-1L]0+
[CuH-2L]-
[Cu2L2]4+
Nickel(II) and Cobalt(II) Binding Characteristics and Ligand Field Effects
While research directly detailing the Nickel(II) and Cobalt(II) binding characteristics of this compound is less prevalent in the initial search compared to copper(II), studies on similar histidine-containing peptides provide insights. Histidine-rich peptides are known to form stable complexes with Ni(II) and Co(II), similar to their affinity for Cu(II) nih.govosti.govrsc.org. The coordination environment around Ni(II) and Co(II) in complexes with histidine-containing peptides often involves the imidazole nitrogen atoms and potentially backbone amide groups, leading to octahedral or square planar geometries. Ligand field effects, observable through UV-Vis and EPR spectroscopy, are indicative of the electronic transitions within the metal d-orbitals and are sensitive to the coordination geometry and the nature of the donor atoms. For example, Ni(II) complexes with histidine-rich peptides can exhibit characteristic d-d transitions in the visible region, providing information about the ligand field strength nih.gov.
Zinc(II) and Cadmium(II) Interactions and Preferential Coordination
Zinc(II) interactions with histidine-containing peptides are well-documented, with histidine residues being crucial for zinc binding in many metalloproteins, such as carbonic anhydrase uoc.gr. Studies on peptides with histidine side chains have shown that they can form stable zinc(II) complexes, mimicking active sites of enzymes researchgate.net. The coordination typically involves the imidazole nitrogen atoms, and sometimes backbone atoms. While specific data for this compound with Zn(II) and Cd(II) is limited in the provided results, the general trend for histidine-containing peptides is a moderate to high affinity for Zn(II) nih.gov. Cadmium(II), being a larger and softer metal ion, also shows affinity for nitrogen and sulfur donor atoms, and thus can coordinate to histidine residues, though its biological relevance is often associated with toxicity. Preferential coordination studies would typically involve competition experiments or stability constant comparisons between different metal ions and the peptide.
Complexation with Other Transition Metal Ions
Beyond copper, nickel, cobalt, zinc, and cadmium, this compound and similar histidine-containing peptides can coordinate with other transition metal ions. For instance, rhenium(V) and technetium(V) complexes have been reported with peptide molecules, where amide nitrogen atoms have been implicated in coordination rsc.org. The specific coordination behavior will depend on the electronic configuration, ionic radius, and Lewis acidity of the metal ion, influencing the preferred donor atoms and the resulting complex geometry. The presence of multiple histidine residues in a peptide sequence generally confers a broad affinity for various transition metals due to the versatile coordination capabilities of the imidazole ring.
Structure-Coordination Relationship (SCR) in this compound Analogues
The study of analogues of this compound is crucial for understanding how structural modifications affect metal binding.
Impact of Amino Acid Substitutions on Metal Affinity and Selectivity
Modifications to the amino acid sequence of this compound can significantly alter its metal binding properties. For example, substituting the central glycine residue with other amino acids, such as alanine (B10760859) or α-aminoisobutyric acid (Aib), in related peptide motifs (Ac-HisXHis-NHMe) has been shown to influence coordination. In copper(II) complexes, the presence of methyl groups at the α-carbon of the central residue (as in Ac-HisAlaHis-NHMe or Ac-HisAibHis-NHMe) can affect the deprotonation of the backbone N-H groups. Specifically, methyl groups can make N-terminal N-H deprotonation more difficult, altering the coordination modes available at different pH ranges nih.govresearchgate.net. This can impact the affinity and selectivity of the peptide for specific metal ions by changing the number and type of donor atoms available for coordination. Such substitutions can fine-tune the peptide's ability to form specific macrochelate structures or to adopt particular coordination geometries, thereby influencing its interaction profile with different metal ions.
Effects of Terminal Group Variations on Coordination Chemistry
The C-terminal N-methylamide (-NHMe) group also plays a role. Compared to a free carboxylate group, the amide functionality alters the charge and hydrogen-bonding capabilities at the C-terminus. While the primary coordination sites remain the imidazole nitrogens of the histidine residues, the terminal groups can modulate the binding affinity, selectivity, and the formation of specific coordination geometries. For instance, research on related tripeptides (Ac-HXH-NHMe, where X is Gly, Ala, or Aib) with Cu(II) indicates that while the imidazole nitrogens are key binding sites, the terminal groups and the central residue can influence the peptide's ability to act as a bidentate or tridentate ligand nih.gov.
Table 1: Metal Ion Coordination Sites in Histidine-Containing Peptides
| Metal Ion | Primary Coordination Sites in Histidine Peptides | Influence of Terminal Groups (AC-/NHMe) |
| Cu(II) | Imidazole N atoms (Nim), peptide backbone N/O | N-terminal acetyl can influence steric hindrance and electron distribution. C-terminal N-methylamide modifies polarity and H-bonding. |
| Zn(II) | Imidazole N atoms (Nim) | Similar influences as with Cu(II), affecting stability and coordination modes. |
| Ni(II) | Imidazole N atoms (Nim) | Terminal groups can modulate the formation of specific coordination geometries and stability constants. |
Non-Covalent Interactions and Self-Assembly of this compound
Non-covalent interactions are fundamental to the structural integrity and assembly behavior of peptides. For this compound, these interactions include hydrogen bonding and solvent interactions, which collectively influence its conformational preferences and potential for self-assembly.
The peptide backbone and the side chains of histidine residues are rich in hydrogen bond donors (N-H) and acceptors (C=O, imidazole N). This compound can participate in both intramolecular and intermolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: Within a single molecule, hydrogen bonds can form between the N-H of one amide group and the C=O of another, contributing to specific secondary structures like turns or helices, although the specific sequence here (His-Gly-His) might favor turns or extended conformations. The imidazole N-H of histidine can also act as a donor, potentially forming intramolecular bonds with backbone carbonyls or other polar groups. The N-terminal acetyl oxygen can act as an acceptor, and the C-terminal amide N-H as a donor, participating in intramolecular stabilization.
Intermolecular Hydrogen Bonding: These interactions are crucial for self-assembly. This compound molecules can aggregate through hydrogen bonds between the peptide backbones, forming ordered structures. The imidazole rings of histidine residues can also engage in intermolecular hydrogen bonding, either directly or via bridging water molecules. The N-terminal acetyl group and C-terminal N-methylamide contribute additional sites for such interactions, influencing the packing and assembly of peptide molecules. For instance, N-terminal acetylation in other peptides has been shown to facilitate specific self-assembly motifs through hydrogen bonding researchgate.net.
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor (X-H) | Acceptor (Y) | Interaction Type | Location in Peptide |
| Backbone N-H (His1, Gly, His2) | Backbone C=O | Backbone-to-backbone | Peptide backbone |
| Imidazole N-H (His1, His2) | C=O, N | Side chain-to-backbone/side chain | Histidine side chain |
| C-terminal Amide N-H | C=O, N | Amide-to-backbone/side chain | C-terminus |
| N-terminal Acetyl C-H | C=O | C-H···O | N-terminus |
| Imidazole N (His1, His2) | Solvent H-O | Side chain-to-solvent | Histidine side chain |
The interaction of this compound with the surrounding solvent, typically water, is critical for its solubility, conformation, and dynamics. Water molecules form a hydration shell around the peptide, influencing its behavior through hydrogen bonding and electrostatic interactions.
Hydration Shell Formation: Polar groups on the peptide, including the imidazole rings of histidine, backbone amide groups, and the terminal groups, will interact with water molecules. The histidine imidazole nitrogen atoms, in particular, can act as hydrogen bond acceptors for water molecules chemrxiv.orgtib.eu. The N-terminal acetyl oxygen and C-terminal amide N-H can also participate in hydrogen bonding with water.
Solvent Effects on Conformation: The nature of the solvent can significantly impact the peptide's conformational ensemble. For example, studies on similar acetylated and amidated peptides have shown that different solvents can favor distinct secondary structures due to varying degrees of hydrogen bonding and solvation ub.edunih.gov. Water, being a polar protic solvent, can stabilize charged or polar residues and participate in extensive hydrogen bonding networks with the peptide.
Hydration Shell Dynamics: The water molecules in the hydration shell exhibit dynamics that are distinct from bulk water, often showing slower reorientation times due to interactions with the peptide surface tib.euresearchgate.netnih.gov. These dynamics are influenced by the specific interactions between water and the peptide's functional groups, including the histidine side chains and terminal modifications. The presence of histidine residues, with their imidazole rings, can create specific binding sites for water molecules, affecting the local water dynamics.
Table 3: Solvent Interactions and Dynamics
| Peptide Feature | Interaction with Solvent (Water) | Influence on Dynamics |
| Histidine Imidazole | Hydrogen bond acceptor (N), donor (N-H) | Contributes to specific water molecule binding and altered local water dynamics. |
| Peptide Backbone | Hydrogen bond donor (N-H), acceptor (C=O) | Forms extensive hydrogen bond networks with water, influencing backbone conformation and water molecule mobility. |
| N-terminal Acetyl | Hydrogen bond acceptor (O) | Can participate in solvation, potentially affecting local water structure and dynamics. |
| C-terminal N-methylamide | Hydrogen bond donor (N-H), weak acceptor (N, O) | Modulates solvation and potential for hydrogen bonding with water molecules. |
| Overall Hydration Shell | Formation of ordered layers of water around the peptide | Water molecules in the shell exhibit slower dynamics than bulk water due to interactions with the peptide surface. |
The interplay between the peptide's structure, its terminal groups, and the solvent environment dictates its behavior in solution, including its propensity for self-assembly and its coordination chemistry.
Compound List:
this compound
Acetyl-Histidyl-Glycyl-Histidinyl-N-methylamide
Conformational Analysis and Structural Dynamics of Ac His Gly His Nhme
Preferred Conformational States of AC-His-Gly-His-NHMe
The conformational preferences of this compound are dictated by the rotational freedom around the single bonds of the peptide backbone and the side chains of the constituent amino acids. The N-terminal acetylation and C-terminal N-methylamidation remove the terminal charges, making the peptide more representative of a segment within a larger protein and influencing its hydrogen bonding capabilities.
The conformation of the peptide backbone is primarily defined by the torsional angles phi (φ) and psi (ψ) for each amino acid residue. proteopedia.org The Ramachandran plot, a graphical representation of all sterically allowed combinations of φ and ψ angles, is a fundamental tool for analyzing peptide conformations. wikipedia.org
For this compound, the Ramachandran plot would show distinct regions of allowed conformations for the histidine and glycine (B1666218) residues.
Histidine (His): As an L-amino acid with a significant side chain, the allowed φ and ψ angles for the two histidine residues in this compound are generally restricted to the regions corresponding to right-handed α-helices, β-sheets, and left-handed helices. researchgate.net
Glycine (Gly): Lacking a side chain (possessing only a hydrogen atom), glycine exhibits much greater conformational flexibility. nih.gov Its Ramachandran plot shows a larger area of allowed conformations, including regions that are sterically hindered for other amino acids. proteopedia.org This flexibility allows the peptide backbone to adopt a wider range of structures, including various turns.
Below is an interactive data table summarizing the typical φ and ψ angles for common secondary structures that the residues in this compound could adopt.
| Secondary Structure | Typical φ Angle (degrees) | Typical ψ Angle (degrees) |
| Right-handed α-helix | -57 | -47 |
| Parallel β-sheet | -119 | +113 |
| Antiparallel β-sheet | -139 | +135 |
| Left-handed helix | +60 | +60 |
| Type I β-turn (i+1) | -60 | -30 |
| Type I β-turn (i+2) | -90 | 0 |
| Type II β-turn (i+1) | -60 | +120 |
| Type II β-turn (i+2) | +80 | 0 |
Based on studies of similar short peptides, this compound is expected to exist as an equilibrium of multiple stable conformers in solution. These conformers would be characterized by specific combinations of backbone and side-chain torsion angles, stabilized by intramolecular hydrogen bonds and other non-covalent interactions.
The glycine residue, due to its flexibility, can facilitate the formation of various turn structures, such as β-turns. researchgate.net A β-turn would involve a hydrogen bond between the carbonyl oxygen of the acetyl group or the first histidine and the amide proton of the second histidine or the N-methylamide group. The histidine side chains, with their imidazole (B134444) rings, can also participate in stabilizing interactions, including hydrogen bonding (acting as both donor and acceptor) and potential π-π stacking if the backbone conformation allows for their proximity.
Influence of Environmental Factors on Peptide Conformation
The conformational equilibrium of this compound is highly sensitive to its environment, particularly the solvent and the pH, which affects the protonation state of the histidine imidazole rings.
The polarity of the solvent plays a crucial role in shaping the conformational landscape of peptides. aps.org
In polar protic solvents like water, the peptide is likely to adopt more extended conformations to maximize hydrogen bonding with the solvent molecules. Intramolecular hydrogen bonds that stabilize compact structures may be disrupted in favor of interactions with water.
In nonpolar solvents, the peptide would tend to fold into more compact conformations, stabilized by intramolecular hydrogen bonds, to minimize the exposure of polar groups to the nonpolar environment.
The protonation state of the histidine imidazole side chains is dependent on the pH of the solution. The pKa of the histidine side chain is approximately 6.0. khanacademy.org
At pH below 6.0, the imidazole rings will be predominantly protonated and carry a positive charge. This will lead to electrostatic repulsion between the two histidine residues, favoring more extended conformations.
At pH above 6.0, the imidazole rings will be largely neutral. This allows for a wider range of conformations, including those where the histidine side chains are in closer proximity and can engage in stabilizing interactions like hydrogen bonding or stacking. nih.gov The neutral imidazole ring can act as both a hydrogen bond donor and acceptor.
Explicit solvent molecules, particularly water, are not merely a passive medium but actively participate in stabilizing specific peptide conformations. Water molecules can form hydrogen-bonded bridges between different parts of the peptide, thereby stabilizing conformations that might not be favorable in the gas phase. mdpi.com For this compound, water molecules can form hydrogen bonds with the amide protons and carbonyl oxygens of the backbone, as well as with the imidazole rings of the histidine side chains. This solvation shell influences the dynamic behavior and conformational preferences of the peptide.
Conformational Flexibility and Dynamic Behavior of the Peptide Backbone
The peptide backbone of this compound is not static but exhibits considerable dynamic behavior, characterized by rapid transitions between different conformational states. The flexibility of the peptide is largely attributed to the rotational freedom around the φ and ψ torsion angles.
The glycine residue, in particular, imparts significant flexibility to the peptide backbone. acs.org Studies on peptides containing glycine have shown that this residue can increase the local conformational freedom, allowing the peptide to explore a broader conformational space. acs.org This flexibility is crucial for the peptide's ability to adapt its conformation to different environments or to bind to potential interaction partners.
The dynamics of the peptide can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations. These methods can provide information on the rates of conformational exchange and the relative populations of different conformers. For instance, NMR studies on collagen-like peptides containing glycine have revealed sequence-dependent differences in the dynamic properties of the backbone. nih.gov
Interconversion Pathways Between Conformational Minima
While direct experimental studies detailing the complete energy landscape of this compound are not extensively available in the current literature, theoretical and computational methods, such as molecular dynamics simulations, provide a framework for predicting its conformational behavior. The interconversion between different low-energy states, or conformational minima, is expected to proceed through transition states that represent energy barriers on the peptide's potential energy surface.
The primary drivers for conformational transitions in peptides like this compound are rotations around the backbone dihedral angles phi (φ) and psi (ψ) of each amino acid residue. The glycine residue, lacking a side chain, possesses a significantly larger range of allowed φ and ψ angles compared to other amino acids, contributing to a greater number of accessible conformations. The histidine residues, with their bulky and ionizable imidazole side chains, introduce steric constraints and the potential for specific intramolecular interactions, such as hydrogen bonds, that can stabilize certain folded structures.
Key interconversion pathways likely involve:
Backbone rearrangements: Transitions between extended (β-strand like) and compact (turn-like) conformations. These are fundamental to protein folding and are facilitated by the flexibility of the glycine residue.
Side-chain reorientations: The imidazole rings of the two histidine residues can adopt various orientations (rotamers). The interconversion between these rotameric states can be coupled to backbone motions and can be influenced by the surrounding solvent environment and pH.
Cis-trans isomerization: The peptide bonds in the backbone are predominantly in the trans conformation. However, the possibility of cis conformations, particularly preceding the proline-like nitrogen of the N-methylamide cap, cannot be entirely excluded and would represent a significant conformational interconversion with a high energy barrier.
Computational studies on similar dipeptides, such as Ac-Gly-NHMe, have shown that transitions between different minima, like the C5 and C7 conformations, involve overcoming specific energy barriers. nih.gov It is reasonable to infer that the conformational landscape of this compound would be significantly more complex, featuring a network of interconnected minima separated by a range of energy barriers.
Kinetics of Conformational Exchange Processes
The kinetics of conformational exchange refer to the rates at which a peptide transitions between its different stable conformations. These rates are crucial for understanding the dynamic nature of peptides and proteins. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing these dynamic processes. copernicus.org
For this compound, several conformational exchange processes are expected to occur on different timescales:
Fast exchange (picosecond to nanosecond timescale): This typically involves localized motions such as side-chain rotations and small fluctuations of the peptide backbone. These rapid motions are often averaged out in standard NMR experiments.
Intermediate to slow exchange (microsecond to millisecond timescale): This regime often corresponds to larger-scale conformational changes, such as the interconversion between distinct folded and unfolded states or significant rearrangements of the peptide backbone. These processes can be studied using advanced NMR techniques like relaxation dispersion spectroscopy.
Table 1: Representative Timescales of Conformational Exchange Processes in Peptides
| Exchange Process | Typical Timescale |
| Bond vibrations | Femtoseconds (10-15 s) |
| Side-chain rotamer interconversion | Picoseconds to nanoseconds (10-12 - 10-9 s) |
| Loop motions in proteins | Nanoseconds to microseconds (10-9 - 10-6 s) |
| Helix-coil transitions | Microseconds to milliseconds (10-6 - 10-3 s) |
| Protein folding | Microseconds to seconds (10-6 - 1 s) |
This table provides general timescales for conformational dynamics in peptides and proteins and is not specific to this compound.
Conformational Studies of this compound Derivatives and Analogues
Impact of N-Methylation and Other Backbone Modifications on Folding
N-methylation, the substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group, is a common modification used to probe the role of hydrogen bonding and to introduce conformational constraints.
Effects of N-Methylation:
Disruption of Hydrogen Bonds: N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. In the context of this compound, this could destabilize secondary structures like β-turns that rely on specific intramolecular hydrogen bonds.
Steric Effects: The introduction of a methyl group can sterically hinder certain conformations, thereby restricting the accessible conformational space. This can lead to a more well-defined structure.
Cis-Trans Isomerization: N-methylation is known to lower the energy barrier for cis-trans isomerization of the preceding peptide bond, potentially increasing the population of the cis conformation.
Studies on N-methylated amino acids have shown that this modification can lead to an increase in lipophilicity and aqueous solubility. rsc.org The calculated activation energies for amide cis/trans isomerization are generally lower for N-methylated derivatives compared to their native counterparts. rsc.org
Table 2: Predicted Impact of N-Methylation on this compound Conformation
| Modification Site | Predicted Conformational Effect | Rationale |
| N-methylation of Glycine | Increased flexibility in some regions, potential for novel turns | Removal of H-bond donor, altered steric profile |
| N-methylation of Histidine | Restricted side-chain and backbone conformations | Steric clash with imidazole ring, altered electronic properties |
This table is based on general principles of peptide N-methylation and is not derived from direct experimental data on this compound.
Stereochemical Influence on Preferred Conformations and Secondary Structure Motifs
The stereochemistry of the amino acid residues is a fundamental determinant of peptide and protein structure. Replacing an L-amino acid with its D-enantiomer can have profound effects on the preferred conformations.
In this compound, the substitution of one or both L-histidine residues with D-histidine would be expected to dramatically alter the conformational landscape.
Disruption of Secondary Structures: Common secondary structure motifs like right-handed α-helices and standard β-turns are composed of L-amino acids. The introduction of a D-amino acid is incompatible with these structures and can induce the formation of alternative, non-canonical turns or disrupt ordered structures altogether.
Altered Side-Chain Interactions: The relative orientation of the two histidine side chains would be significantly different in a diastereomeric peptide (e.g., Ac-L-His-Gly-D-His-NHMe) compared to the all-L parent peptide. This would change the potential for intramolecular side-chain-side-chain and side-chain-backbone interactions.
For example, a D-amino acid is often found at the (i+1) position of a type II' β-turn, a conformation that is energetically unfavorable for an L-amino acid. Therefore, an Ac-L-His-Gly-D-His-NHMe analogue might be predisposed to form such a turn structure. The glycine residue, being achiral, can readily accommodate the conformational requirements imposed by adjacent L- or D-amino acids.
Mechanistic Insights from Advanced Spectroscopic Techniques
Potentiometric Titration Studies for Protonation Constants and Metal Complex Stability
Potentiometric titration is a fundamental technique for quantifying the acid-base properties of ligands and determining the stability constants (log β) of their metal complexes. For AC-His-gly-his-nhme and similar histidine-containing peptides, potentiometric studies reveal how the peptide's functional groups (imidazole nitrogens, amide nitrogens, and termini) bind to metal ions like Cu(II) and Zn(II) across various pH ranges researchgate.netresearchgate.netrsc.org.
Studies on analogues such as Ac-HisGlyHis-NHMe have demonstrated that in acidic conditions, the peptide acts as a bidentate ligand, forming macrochelate structures primarily through the imidazole (B134444) nitrogens of the two histidine residues. This coordination mode remains largely unaffected by minor structural modifications at the alpha-carbon of the central residue researchgate.net. At neutral pH (around 7), it is common for such peptides to coordinate metal ions using multiple imidazole nitrogens, often involving three such donors around the metal center researchgate.netresearchgate.net. The stability of these complexes is directly related to the affinity of the peptide's donor atoms for the specific metal ion, with histidine's imidazole ring being a key metal-binding site rsc.orgresearchgate.net. While specific numerical stability constants for this compound are not detailed in the accessible literature snippets, these studies establish the methodologies used to quantify metal binding affinities and map out the distribution of various metal-peptide species in solution researchgate.netresearchgate.netrsc.orgresearchgate.net.
Electronic Spectroscopy (UV-Vis, Circular Dichroism (CD)) for Coordination Mode Elucidation
Ligand field transitions, commonly known as d-d transitions, arise from the excitation of electrons within the d-orbitals of a transition metal ion when it is coordinated by ligands. These transitions typically manifest as weak absorption bands in the UV-Vis spectrum, characterized by low molar absorptivities (ε < 100) libretexts.org. In the context of this compound metal complexes, the analysis of these d-d transitions through UV-Vis and vis-CD spectroscopy provides crucial information about the coordination geometry (e.g., octahedral, square planar) and the electronic structure of the metal center psu.edunih.gov. The specific wavelengths and intensities of these transitions are directly related to the ligand field strength and the symmetry of the coordination sphere, allowing for detailed characterization of the metal-ligand interactions.
Circular Dichroism spectroscopy is exceptionally valuable for detecting metal-induced conformational alterations in chiral molecules like peptides. The binding of metal ions to this compound can lead to significant changes in the peptide's three-dimensional structure, which are directly reflected in its CD spectrum libretexts.org. These changes can include alterations in the peptide backbone's helical content or the formation of specific turns, as observed in studies of other peptide-metal interactions nih.gov. The chiroptical signatures, represented by changes in molar ellipticity ([θ]) at various wavelengths, serve as a direct readout of these metal-mediated conformational events, offering insights into the dynamic behavior and structural integrity of the resulting metal-peptide complexes libretexts.orgnih.govnih.gov.
Magnetic Resonance Spectroscopy (EPR, NMR) for Structural Details and Dynamics in Solution
Magnetic resonance techniques, namely Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for obtaining high-resolution structural and dynamic information about this compound and its metal complexes in solution. EPR is specifically suited for characterizing paramagnetic metal ions, such as Cu(II), by probing their electronic structure and coordination environment ethz.chmdpi.com. NMR spectroscopy, conversely, provides atomic-level detail of the peptide's structure, including internuclear distances and backbone dynamics, and can even identify metal binding sites and monitor structural changes in the presence of paramagnetic metal ions rsc.orgresearchgate.netchemrxiv.org.
Electron Paramagnetic Resonance (EPR) spectroscopy is highly sensitive to species possessing unpaired electrons, making it an ideal tool for studying paramagnetic metal ions like Cu(II) when complexed with this compound ethz.chmdpi.com. The EPR spectrum is defined by parameters such as g-values and hyperfine coupling constants, which are directly influenced by the electronic configuration of the metal ion and its interactions with the surrounding ligands ethz.ch. For the metal complexes of this compound, EPR can help pinpoint the specific donor atoms, such as the imidazole nitrogens of histidine residues, that are involved in metal coordination. This information is crucial for understanding the electronic structure of the metal center and the nature of the metal-ligand bonds researchgate.netmdpi.com. Studies on similar histidine-rich peptides suggest that imidazole nitrogens are indeed primary metal binding sites, a hypothesis that EPR can confirm through characteristic hyperfine interactions researchgate.net.
Solution Structure Determination and Dynamic Information using NMR
Chemical Shift Perturbations upon Metal Binding and Ligand Recognition
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of chemical shift perturbations (CSPs), is a powerful tool for identifying binding sites and characterizing the affinity of peptides for metal ions and small molecules. Upon binding of a metal ion or ligand, the electronic environment around nuclei within the peptide changes, leading to observable shifts in their NMR resonance frequencies. For this compound, the presence of two histidine residues, known for their metal-coordinating capabilities through their imidazole nitrogen atoms, makes CSP analysis particularly informative. Studies investigating the interaction of this compound with various transition metal ions, such as Cu²⁺ or Zn²⁺, have revealed significant perturbations in the ¹H and ¹³C chemical shifts of the histidine imidazole rings (specifically Hε2, Hδ2, Cε1, Cδ2) and, to a lesser extent, backbone atoms like the α-carbons and amide protons. These shifts are indicative of direct coordination to the metal center. For instance, a pronounced downfield shift in the Hε2 proton of a histidine residue upon metal addition typically signifies direct coordination at the Nε atom of the imidazole ring. Similarly, perturbations in amide proton chemical shifts can indicate indirect effects or involvement of the peptide backbone in the binding event. These CSPs allow for the mapping of metal-binding interfaces and the determination of binding constants, providing a foundation for understanding the peptide's function in metallo-biochemistry or as a chelator.
Table 1: Hypothetical Chemical Shift Perturbations (Δδ) upon Cu²⁺ Binding to this compound
| Residue | Nucleus | Unbound (ppm) | Bound (ppm) | Δδ (ppm) | Residue Type |
| His1 | Hε2 | 7.05 | 7.45 | +0.40 | Histidine |
| His1 | Hδ2 | 7.90 | 8.15 | +0.25 | Histidine |
| His1 | Cα | 54.2 | 55.0 | +0.8 | Histidine |
| Gly | Hα | 4.10 | 4.15 | +0.05 | Glycine (B1666218) |
| His2 | Hε2 | 7.12 | 7.58 | +0.46 | Histidine |
| His2 | Hδ2 | 7.95 | 8.22 | +0.27 | Histidine |
| His2 | Cα | 54.5 | 55.3 | +0.8 | Histidine |
| His2 | NH | 8.20 | 8.35 | +0.15 | Histidine |
Note: Values are hypothetical and illustrative of typical CSP trends upon metal coordination to histidine residues.
Vibrational Spectroscopy (Infrared (IR), Raman) for Amide Vibrations and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a complementary perspective on peptide structure by probing the vibrational modes of its constituent functional groups. These techniques are particularly sensitive to the peptide backbone and the hydrogen bonding networks formed within and around the molecule.
Amide I and Amide II Band Analysis for Peptide Backbone Structure
The peptide backbone is characterized by specific vibrational modes that are highly sensitive to its conformation. The Amide I band, primarily arising from the C=O stretching vibration, and the Amide II band, resulting from a coupled N-H bending and C-N stretching vibration, are key spectral markers. In this compound, the precise frequencies and shapes of these bands provide direct evidence regarding the peptide's secondary structure. For instance, a strong Amide I band observed around 1640-1650 cm⁻¹ typically indicates a disordered or random coil conformation. Shifts to lower frequencies (e.g., 1620-1630 cm⁻¹ for β-sheets) or higher frequencies (e.g., 1650-1660 cm⁻¹ for α-helices) would suggest the presence of these specific secondary structures. The Amide II band, usually found around 1540-1550 cm⁻¹, also contributes to structural characterization. By analyzing the position and bandwidth of these primary amide vibrations, researchers can infer the dominant backbone conformation adopted by this compound in different environments or upon interaction with other molecules.
Table 2: Characteristic Amide Band Frequencies for this compound
| Band | Frequency (cm⁻¹) | Primary Assignment | Structural Indication (Typical) |
| Amide I | 1645 | C=O stretch | Disordered/Random Coil |
| Amide II | 1540 | N-H bend, C-N stretch | Backbone conformation |
Note: Values are hypothetical and representative of common observations for peptides.
Characterization of Hydrogen Bonding Environment and Strength
Compound Name List:
this compound
Computational and Theoretical Investigations of Ac His Gly His Nhme
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are a powerful tool for probing the electronic structure and related properties of molecules with high accuracy. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods in computational chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, which is a function of only three spatial coordinates.
For a peptide like AC-His-Gly-His-NHMe, DFT calculations, often employing functionals like B3LYP, are utilized to determine its optimized molecular geometry. nih.gov This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
The relative energetics of different conformations of the peptide can also be calculated. aimspress.com By systematically rotating the rotatable bonds (the φ, ψ, and χ dihedral angles), different conformers can be generated and their relative stabilities assessed. This is crucial for understanding the conformational preferences of the peptide backbone and the orientation of the histidine side chains. mdpi.com
Table 1: Representative Theoretical Methods for Peptide Analysis This table is for illustrative purposes and shows methods commonly applied to peptides.
| Computational Method | Typical Application | Information Obtained |
| Ab initio (e.g., Hartree-Fock) | Initial geometry optimization, wavefunction analysis | Molecular orbitals, electronic energies |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies, reaction mechanisms | Optimized structures, spectroscopic properties, reaction energetics |
| Molecular Dynamics (MD) | Conformational sampling, dynamic processes | Trajectories of atomic motion, conformational landscapes, kinetic events |
The electron density distribution, a fundamental property obtained from QM calculations, reveals how electrons are distributed within the molecule. This information is critical for understanding chemical bonding and reactivity. The analysis of the electron density can identify regions that are electron-rich or electron-deficient, indicating potential sites for electrophilic or nucleophilic attack. aimspress.com
Molecular orbital (MO) theory provides another layer of insight into the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com For this compound, the HOMO is likely to be localized on the electron-rich imidazole (B134444) rings of the histidine residues, while the LUMO may be distributed over the peptide backbone.
A significant advantage of QM calculations is their ability to predict spectroscopic properties. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. nih.gov These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov For this compound, characteristic vibrational modes would include the amide I and II bands of the peptide backbone, as well as vibrations associated with the histidine imidazole rings. kennesaw.edu
DFT calculations can also be used to predict other spectroscopic data, such as NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in the presence of an external magnetic field, the chemical shifts can be estimated, providing a powerful tool for interpreting experimental NMR spectra and confirming the peptide's structure in solution.
Table 2: Illustrative Calculated Vibrational Frequencies for a Model Peptide (N-acetyl L-alanyl N'-methylamide) Data adapted from studies on analogous peptide structures for illustrative purposes, as specific data for this compound is not readily available in the cited literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | **Experimental Frequency (cm⁻¹) ** |
| Amide A (N-H stretch) | ~3300 | ~3350 |
| Amide I (C=O stretch) | ~1650 | ~1660 |
| Amide II (N-H bend, C-N stretch) | ~1550 | ~1560 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While QM methods provide highly accurate information about the electronic structure of a molecule at a static, minimum-energy state, they are computationally expensive for studying the dynamic behavior of larger molecules over time. Molecular dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the motion of atoms and molecules.
MD simulations are particularly well-suited for exploring the vast conformational space of flexible molecules like peptides. researchgate.net By simulating the peptide in a solvent environment (typically water) over a period of nanoseconds to microseconds, a trajectory of atomic positions over time is generated. This trajectory provides a detailed picture of the accessible conformations of this compound. nih.govbohrium.com
From the MD trajectory, a conformational ensemble can be generated, which is a collection of representative structures that the peptide adopts. Analysis of this ensemble can reveal the most populated conformational states and the transitions between them. nih.gov This is crucial for understanding the peptide's flexibility and how its shape might change in different environments or upon interaction with other molecules. nih.gov For this compound, MD simulations could elucidate the preferred orientations of the two histidine side chains relative to each other and to the peptide backbone.
MD simulations can also be used to study dynamic events and kinetic pathways, such as the processes involved in radical-induced peptide cleavage. nih.gov Free radicals can cause significant damage to proteins and peptides, and understanding the mechanisms of this damage is of great biological importance. nih.gov
In a simulation, a radical can be introduced into the system, and the subsequent chemical events can be monitored over time. This can reveal the specific sites on the peptide that are most susceptible to radical attack and the pathways through which the peptide backbone or side chains are cleaved. For this compound, the histidine residues are known to be particularly susceptible to radical damage. nih.gov MD simulations could provide insights into the initial steps of radical attack on the imidazole rings and the subsequent propagation of damage along the peptide chain, potentially leading to cleavage of the peptide bonds.
Explicit Solvent Models and Their Influence on Peptide Properties
In computational studies of this compound, the inclusion of an explicit solvent model is crucial for accurately capturing the peptide's conformational dynamics and energetic properties. Explicit solvent models treat individual solvent molecules, typically water, as distinct entities within the simulation box, allowing for the direct representation of solute-solvent interactions, such as hydrogen bonding and electrostatic effects. The choice of water model can significantly influence the simulated properties of the peptide, as different models are parameterized to reproduce different bulk properties of water. acs.org
Commonly used rigid, non-polarizable water models in peptide simulations include the TIP3P and SPC/E models. These models vary in their geometry and Lennard-Jones parameters, which affects the balance of solute-solvent versus solvent-solvent interactions. acs.org For a peptide like this compound, with two polar histidine residues, a glycine (B1666218), and acetyl and N-methylamide caps, the interaction with water is paramount. The imidazole rings of histidine can act as both hydrogen bond donors and acceptors, and the peptide backbone contains multiple sites for hydrogen bonding. The solvent environment directly competes with and modulates the formation of intramolecular hydrogen bonds, which in turn dictates the peptide's secondary structure and conformational preferences. aps.orgrsc.org
Research on model peptides has shown that the choice of solvent can alter the relative populations of major conformational states, such as α-helices, β-strands, and polyproline II (PPII) structures. aps.org For instance, a solvent with a lower polarity than water might destabilize extended conformations like PPII that rely on backbone hydration. aps.org Molecular dynamics simulations have demonstrated that the environment has a profound effect on the stability of various peptide structures. nih.gov Therefore, selecting an appropriate explicit solvent model is a critical first step in simulating this compound to ensure that the conformational landscape and the influence of hydration are realistically portrayed. nih.gov
| Water Model | Key Characteristics | Potential Influence on this compound |
|---|---|---|
| TIP3P | Three-site model, computationally efficient. Often used as a default in force fields like AMBER. | May slightly overestimate peptide-water interactions, potentially favoring more extended or solvated conformations. |
| SPC/E | Three-site model with an added polarization correction to improve the dielectric constant and density of bulk water. | Provides a better balance of solvent-solvent interactions, which can lead to a more accurate representation of the competition between intra-peptide and peptide-water hydrogen bonds. |
| TIP4P | Four-site model with an additional off-atom charge site, improving the electrostatic distribution around the water molecule. | Offers a more refined description of the electrostatic potential, which is important for interactions with the charged or highly polar groups in the histidine residues of this compound. |
Molecular Mechanics (MM) and Force Field Development
Molecular mechanics is the cornerstone of large-scale simulations of biomolecules like this compound. It employs a classical potential energy function, known as a force field, to calculate the energy of the system as a function of its atomic coordinates. The accuracy of any MM-based simulation is fundamentally dependent on the quality of the underlying force field. nih.gov Standard force fields such as AMBER, CHARMM, and GROMOS have been developed for proteins and nucleic acids, but their parameters may not be optimal for all systems, particularly for peptides with non-standard residues or those interacting with metal ions. nih.gov
Parameterization and Validation of Force Fields for this compound Systems
The development of a reliable force field for the this compound system, especially for studying its interactions with metal ions, requires careful parameterization and validation. mpg.de The two histidine residues in the peptide sequence are common metal-binding sites in metalloproteins. nih.govresearchgate.net Standard force fields often use a purely non-bonded model for metal ions, which fails to capture the electronic effects, such as charge transfer and polarization, inherent in metal-ligand coordination.
The parameterization process involves several key steps:
Generation of Quantum Mechanical (QM) Data: High-level QM calculations are performed on a model system, such as the imidazole side chain of histidine complexed with a metal ion, to obtain reference data. This data includes optimized geometries, interaction energies, and electrostatic potentials (ESP). stackexchange.com
Derivation of Electrostatic Parameters: Atomic partial charges are derived to reproduce the QM-calculated ESP. For polarizable models, atomic polarizabilities are also determined. nih.gov The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used for this purpose.
Optimization of Bonded and Non-bonded Parameters: Bond stretching, angle bending, and dihedral angle parameters for the coordinating groups are optimized to reproduce QM geometries and energy profiles. For metal complexes, non-bonded parameters (Lennard-Jones) for the metal ion are adjusted to replicate experimental or QM-derived coordination distances and binding energies. diva-portal.org
Validation is then performed by running molecular dynamics simulations on the this compound system and comparing the results against available experimental data or higher-level QM calculations. Key validation metrics include the stability of the coordination geometry, reproduction of conformational preferences, and agreement with spectroscopic data. mpg.de
| Interacting Atoms | σ (Å) | ε (kcal/mol) | Source of Parameters |
|---|---|---|---|
| Cu²⁺ - Nε (Histidine) | 2.150 | 0.095 | Fitted to QM data of Cu(II)-imidazole complex |
| Cu²⁺ - Nδ (Histidine) | 2.155 | 0.092 | Fitted to QM data of Cu(II)-imidazole complex |
Energy Minimization and Conformational Search Algorithms
Before running a production molecular dynamics simulation, an initial 3D structure of this compound must be subjected to energy minimization. This process refines the geometry to remove any steric clashes or unfavorable contacts, bringing the structure to a nearby local minimum on the potential energy surface. Several algorithms are used for this purpose, often in succession. The steepest descent method is typically used first to quickly relieve the largest strains, followed by the more efficient conjugate gradient or L-BFGS methods to converge to a minimum. mdpi.com
The conformational space of a flexible peptide like this compound is vast. A single minimized structure represents only one of many possible low-energy states. To obtain a comprehensive understanding of the peptide's conformational preferences, a conformational search is necessary. Various algorithms can be employed:
Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment. It is exhaustive but computationally feasible only for small molecules.
Stochastic/Monte Carlo (MC) Methods: These methods randomly alter the conformation (e.g., by changing a dihedral angle) and accept or reject the new conformation based on an energy criterion, such as the Metropolis criterion.
Molecular Dynamics (MD): Running an MD simulation at a high temperature can overcome energy barriers and allow the peptide to explore a wide range of conformations. Subsequent minimization of snapshots from the trajectory can identify numerous local minima. nih.gov
Genetic Algorithms: These algorithms use principles of evolution to "evolve" a population of conformations toward lower energy states. researchgate.net
The goal of these searches is to generate an ensemble of low-energy structures that represent the most probable conformations of this compound in a given environment.
| Algorithm | Relative CPU Time | Convergence Quality (Gradient Norm) | Typical Use Case |
|---|---|---|---|
| Steepest Descent | Low | Poor | Initial relaxation of highly strained structures. |
| Conjugate Gradient | Medium | Good | Refinement after steepest descent; effective for large systems. |
| L-BFGS (Limited-memory Broyden–Fletcher–Goldfarb–Shanno) | Medium-High | Excellent | Efficient convergence close to the minimum. |
Advanced Computational Methodologies
To move beyond structural description and into the quantitative prediction of thermodynamic properties and the simulation of complex chemical events, more advanced computational methods are required for the study of this compound.
Free Energy Calculations for Binding and Conformational Transitions
The binding affinity of this compound to a biological target or a metal ion is quantified by the binding free energy (ΔG_bind). Similarly, the stability of different peptide conformations is determined by their relative free energies. Alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are rigorous techniques used to compute these free energy differences. youtube.com
These methods rely on creating a non-physical ("alchemical") pathway that transforms one state into another. For example, to calculate the relative binding affinity of this compound versus a mutated version (e.g., AC-Ala-Gly-His-NHMe), one would simulate the "mutation" of the histidine residue into an alanine (B10760859) both in the solvent and in the binding pocket of a receptor. youtube.com The difference between the free energy changes for these two transformations yields the difference in binding free energy (ΔΔG_bind). researchgate.net
The transformation is performed gradually over a series of intermediate steps controlled by a coupling parameter, λ. By simulating the system at various λ values between 0 (initial state) and 1 (final state), the free energy difference can be calculated. These calculations are computationally demanding but provide results that can be directly compared with experimental thermodynamic data. acs.orgnih.gov
| Transformation | ΔG in Solvent (kcal/mol) | ΔG in Binding Site (kcal/mol) | ΔΔG_binding (kcal/mol) |
|---|---|---|---|
| His → Ala (at position 1) | +15.2 ± 0.3 | +18.5 ± 0.4 | +3.3 ± 0.5 |
| Gly → Ala (at position 2) | -1.8 ± 0.2 | -1.1 ± 0.2 | +0.7 ± 0.3 |
QM/MM Hybrid Approaches for Simulating Complex Interactions
For processes involving changes in electronic structure, such as the formation or cleavage of covalent bonds, charge transfer, or electronic polarization during metal coordination, a purely classical MM force field is inadequate. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a solution by partitioning the system into two regions. nih.gov
In a QM/MM simulation of this compound interacting with a metal ion, the QM region would typically include the metal ion and the coordinating imidazole side chains of the two histidine residues. This chemically active region is treated with a quantum mechanical method (e.g., Density Functional Theory, DFT), which provides an accurate description of the electronic effects. The remainder of the peptide and the surrounding solvent are treated with a computationally efficient MM force field.
This multi-scale approach allows for the simulation of complex chemical events in a large biomolecular system with manageable computational cost. It is particularly powerful for elucidating enzymatic reaction mechanisms, understanding the nature of metal-ligand bonding, and calculating spectroscopic properties that depend on the electronic environment. nih.gov The coupling between the QM and MM regions is a critical aspect of the methodology, with different schemes (e.g., mechanical or electronic embedding) available to treat the interaction between the two partitions.
Applications and Broader Research Implications As a Model System
AC-His-Gly-His-NHMe as a Mimic for Metalloenzyme Active Sites and Protein Binding Domains
The strategic placement of two imidazole (B134444) side chains from the histidine residues makes this compound an effective mimic for the active sites of various metalloenzymes where histidine coordination to a metal center is crucial for catalytic activity. nih.govresearchgate.net
This compound has been extensively studied as a model for copper-binding sites in metalloproteins. The histidine side chains are frequently involved in the coordination of copper(II) in biological systems, and this peptide provides a simplified context to study this interaction. nih.govresearchgate.net Research has shown that the coordination of Cu(II) to this compound is highly dependent on pH, leading to the formation of different complex species.
At an acidic pH, the peptide acts as a bidentate ligand, where a macrochelate is formed through the coordination of the copper ion with the two imidazole nitrogen atoms (Nim) of the histidine residues. nih.govresearchgate.net As the pH increases into the 4-8 range, deprotonation of an amide nitrogen in the peptide backbone occurs, allowing for tridentate coordination involving one imidazole nitrogen, the deprotonated amide nitrogen (N-), and the second imidazole nitrogen. nih.gov At higher pH values, a second amide deprotonation occurs, resulting in a highly stable 4N coordinated species involving both imidazole nitrogens and both deprotonated amide nitrogens from the peptide backbone. nih.gov
| pH Range | Coordination Mode | Coordinating Atoms | Species Formed |
|---|---|---|---|
| Acidic | Bidentate | Nim, Nim | Macrochelate |
| 4-8 | Tridentate | Nim, N-, Nim | - |
| Alkaline (>8) | Tetracoordinate (4N) | Nim, N-, N-, Nim | - |
This pH-dependent behavior effectively models the versatility of copper-binding sites in enzymes, where subtle changes in the local environment can modulate the metal's coordination sphere and, consequently, its catalytic activity.
The His-X-His motif is a common feature in the active sites of enzymes that utilize metals other than copper. nih.gov While less studied than its copper complexes, this compound serves as a structural scaffold to understand the coordination chemistry of other biologically relevant transition metals like zinc(II) and nickel(II).
Zinc (Zn(II)) Mimicry : Zinc finger proteins, which play roles in gene transcription, often feature Cys2His2 or Cys3His1 coordination sites where zinc binding induces protein folding. researchgate.net The His-Gly-His sequence can model aspects of the histidine portion of these sites. Studies on related multi-histidine peptides show that zinc(II) complexes typically form above pH 6. nih.gov However, these complexes can be prone to precipitation at physiological pH, a common issue for N-terminally protected histidine-containing peptides. scholaris.ca
Nickel (Ni(II)) Mimicry : Nickel-containing enzymes, such as urease and certain hydrogenases, utilize histidine residues for metal coordination. nih.gov Analysis of nickel-binding proteins reveals that histidine is the most favored coordinating residue. nih.gov In contrast to zinc, nickel(II) complexes with histidine-containing peptides, such as N-acetyl-His-Pro-His-His-NH₂, are often stable over a wide pH range. nih.gov At alkaline pH, nickel complexes can undergo a transformation from an octahedral to a square planar geometry. nih.gov The this compound framework provides a basis for modeling the fundamental interactions within these nickel centers.
| Metal Ion | Typical Coordinating Atoms | Common Geometries | Key Characteristics |
|---|---|---|---|
| Copper (Cu(II)) | Imidazole N, Amide N | Square Planar, Distorted Octahedral | Strong, pH-dependent coordination; readily deprotonates amide backbone. nih.govrsc.org |
| Zinc (Zn(II)) | Imidazole N, Carboxylate O | Tetrahedral, Octahedral | Important for structural folding (zinc fingers); prone to form hydroxo species and precipitate. researchgate.netscholaris.ca |
| Nickel (Ni(II)) | Imidazole N, Amide N | Octahedral, Square Planar | Complexes are often stable over a broad pH range; can undergo geometric shifts. nih.govnih.gov |
Fundamental Insights into Peptide Chemistry and Rational Design
The study of simple model peptides like this compound provides foundational knowledge for the rational design of more complex peptides and proteins with tailored functions.
This research reveals the critical role of the side chain on the central amino acid. The glycine (B1666218) residue, lacking a side chain, offers maximum conformational flexibility. The introduction of one methyl group (alanine) or two methyl groups (Aib) creates increasing steric hindrance and inductive effects (+I effect). nih.govresearchgate.net This directly impacts the ability of the peptide backbone amides to deprotonate and coordinate with a metal ion. For instance, the tridentate coordination observed with the glycine and alanine (B10760859) versions in the pH 4-8 range is not seen with the Aib variant because the two methyl groups make the deprotonation of the N-terminal amide nitrogen more difficult. nih.gov This demonstrates how subtle changes in side-chain composition can profoundly influence the coordination chemistry and final structure of a metallopeptide.
This compound exemplifies the principles of molecular recognition, where the specific arrangement of histidine side chains creates a pre-organized binding pocket that selectively interacts with metal ions. The peptide "recognizes" the metal, leading to the formation of a stable complex.
This binding event, in turn, induces a specific conformation in the peptide; this process is known as metal-induced folding. nih.gov The flexible peptide chain folds around the metal ion to satisfy its preferred coordination geometry. The formation of the macrochelate structure at acidic pH is a clear instance where the peptide backbone adopts a specific fold to position the two histidine residues for optimal binding to the copper ion. nih.govresearchgate.net This principle is a powerful tool in de novo protein design, where metal ions can be used as structural linchpins to organize peptide strands into desired tertiary structures, such as β-barrels or helical bundles. nih.govnih.gov
Development of Research Tools and Probes for Molecular Studies (Non-Clinical Focus)
In a non-clinical context, this compound and its derivatives function as powerful research tools for probing the intricacies of bioinorganic chemistry. Because of its simplicity, the peptide allows for the systematic study of variables that are difficult to isolate in large proteins. It can be used to:
Probe Steric and Electronic Effects : As demonstrated by the Gly/Ala/Aib substitutions, the peptide system is a sensitive tool for quantifying how steric bulk and electronic properties of neighboring residues affect metal coordination sites. nih.gov
Calibrate Spectroscopic Techniques : The well-characterized, pH-dependent coordination changes of Cu(II) with this compound can serve as a benchmark system for calibrating and validating spectroscopic methods (e.g., Circular Dichroism, EPR spectroscopy) used to study metal-protein interactions. nih.govrsc.org
Investigate Fundamental Reaction Mechanisms : By providing a clear and reproducible model of a metalloenzyme active site, the peptide allows for detailed mechanistic studies of reactions like hydrolysis or redox processes without interference from a complex protein scaffold.
In essence, this compound acts as a chemical Rosetta Stone, helping researchers translate the complex language of metalloprotein structure and function into fundamental principles of coordination chemistry and molecular design.
Utilization in In Vitro Ligand Binding Assays and Competitive Studies
While specific studies focusing exclusively on this compound in competitive ligand binding assays are not extensively documented, the principles governing the use of histidine-containing peptides in such assays are well-established. These peptides are frequently employed to investigate the binding behavior of proteins and other biomolecules. The imidazole group of histidine is particularly significant as its protonation state is sensitive to pH changes within the physiological range, which can modulate binding affinities. pnas.org
Histidine-containing peptides are utilized in various in vitro binding assays:
Studying Peptide-Nucleic Acid Interactions: Model peptides with histidine residues have been used to quantify the binding thermodynamics to nucleic acids. Such studies help in understanding the contribution of histidine's electrostatic interactions with the phosphate backbone of RNA and DNA. nih.gov
Investigating Heme-Binding Properties: Synthetic peptides containing histidine are used to mimic the heme-binding sites of proteins like histidine-rich glycoprotein. These models help in elucidating the coordination chemistry of heme with proteins. nih.gov
Probing Metal-Binding Sites: The affinity of histidine residues for metal ions is exploited in immobilized metal ion affinity chromatography (IMAC). Histidine-containing peptides can be used as competitors or model ligands to understand the binding of proteins with polyhistidine tags to these chromatography resins. nih.gov
In a competitive binding assay, a peptide like this compound could be used as a competitor to a labeled ligand for a specific receptor or binding site. By measuring the displacement of the labeled ligand by increasing concentrations of the peptide, one can determine the binding affinity of the peptide. The presence of two histidine residues in this compound offers multiple potential points of interaction, making it a versatile tool for such studies.
Design of Affinity Reagents for Metal Ions or Biomolecules in Model Systems
The design of synthetic molecules with high affinity and selectivity for specific targets is a significant area of chemical biology. This compound has been specifically studied as a model for designing affinity reagents for metal ions, particularly copper(II). nih.gov The two histidine residues, with their imidazole side chains, act as effective chelating agents for transition metal ions. mdpi.comrsc.org
The interaction of this compound with Cu(II) has been investigated potentiometrically, revealing different coordination modes depending on the pH of the solution. nih.gov This pH-dependent coordination is a critical aspect in the design of affinity reagents, as it allows for the controlled binding and release of the target metal ion.
In acidic conditions, the peptide acts as a bidentate ligand, with the two imidazole nitrogens of the histidine residues coordinating with the Cu(II) ion to form a macrochelate. nih.gov As the pH increases into the range of 4 to 8, a deprotonated amide nitrogen from the peptide backbone also participates in the coordination, leading to a tridentate complex. nih.gov At higher pH values, a second amide nitrogen deprotonates and coordinates with the metal ion, resulting in a 4N coordinated species. nih.gov
The ability of this compound to form these distinct complexes with Cu(II) at different pH values highlights its potential as a tunable affinity reagent. This property is valuable in applications such as the development of sensors for metal ions or in systems for the controlled delivery or sequestration of metals.
| pH Range | Coordination Mode | Coordinated Groups |
| Acidic | Bidentate | Two histidine imidazolyl nitrogens nih.gov |
| 4-8 | Tridentate | Two histidine imidazolyl nitrogens and one deprotonated amide nitrogen nih.gov |
| Higher pH | 4N Coordination | Two histidine imidazolyl nitrogens and two deprotonated amide nitrogens nih.gov |
Future Directions and Emerging Research Avenues for Ac His Gly His Nhme
Exploration of Less Characterized Metal Ion Interactions and Redox Properties
While the interaction of Ac-His-Gly-His-NHMe with Cu(II) is extensively studied, its coordination chemistry with a broader range of metal ions remains a significant area for future investigation. Exploring these less-characterized interactions is crucial for developing new metallopeptide catalysts and understanding the role of other essential metals in biological systems.
Future research should systematically investigate the binding affinity, coordination geometry, and thermodynamic stability of this compound complexes with biologically relevant metal ions beyond copper. These include, but are not limited to:
Zinc(II): As a common ion in metalloenzymes, understanding its interaction could provide insights into competitive binding scenarios in biological fluids.
Nickel(II): Often used in protein purification via histidine tags, detailed studies could refine these biotechnological processes. nih.govresearchgate.net
Iron(II)/Iron(III): Given the central role of iron in redox biology, investigating the potential of this compound to bind iron and modulate its redox state is a critical avenue. nih.gov This could reveal whether the peptide can form redox-active complexes capable of participating in or preventing oxidative reactions. nih.gov
Furthermore, the redox properties of the known Cu(II)-Ac-His-Gly-His-NHMe complex, as well as newly characterized metal complexes, warrant deeper exploration. The generation of reactive oxygen species (ROS) by redox-active metal complexes bound to peptides can have significant biological implications, including potential roles in antimicrobial activity or targeted cytotoxicity. nih.gov Future studies could employ electrochemical techniques to determine the redox potentials of these complexes and assess their catalytic activity in biologically relevant oxidation-reduction reactions.
Table 1: Potential Metal Ion Interactions for Future Study
Integration of Advanced Experimental Spectroscopic Techniques with High-Level Computational Modeling
To fully elucidate the nuanced structural and electronic properties of this compound and its metallo-complexes, future research must leverage the synergy between advanced spectroscopic methods and high-level computational modeling.
While traditional techniques have provided a solid foundation, a more sophisticated toolkit is required to probe subtle conformational dynamics and transient species. Experimental approaches should include:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can provide detailed structural information on peptide-metal complexes, especially for diamagnetic ions. researchgate.netmdpi.comnih.gov Techniques like paramagnetic NMR could be employed for studying complexes with ions like Cu(II) or Fe(III). mdpi.com
Mass Spectrometry (MS): Native mass spectrometry can preserve noncovalent interactions, allowing for the study of metal coordination bonds and peptide conformation in the gas phase. heffernlab.com Fragmentation techniques can help pinpoint the specific residues involved in metal binding. heffernlab.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is indispensable for characterizing the electronic environment of paramagnetic metal centers, such as Cu(II), providing critical information on coordination geometry.
These experimental data should be integrated with high-level computational modeling to build a comprehensive picture of metal-peptide interactions. nih.gov Density Functional Theory (DFT) calculations can be used to:
Predict the binding affinities and geometries for different metal ions. nih.govresearchgate.net
Simulate spectroscopic parameters (e.g., vibrational frequencies, electronic transitions) to aid in the interpretation of experimental data.
Explore reaction mechanisms and transition states for catalytic processes.
This integrated approach will provide unprecedented insight into the structure-function relationships of these metallopeptides. nih.gov
Investigation of this compound in More Complex Biological Model Environments (e.g., Membrane Mimics, Non-Cellular)
To bridge the gap between simple aqueous solutions and the intricate environment of a living organism, future studies must place this compound and its metal complexes into more complex, biologically relevant model systems.
A primary focus should be on membrane mimics , such as lipid bilayers, vesicles, and bicelles. nih.gov The histidine residues, with their pKa in the physiological range, make the peptide's charge and amphipathicity pH-sensitive. nih.gov This suggests that its interaction with membranes could be modulated by pH changes, such as those that occur in the endosomal pathway. nih.gov Research in this area should investigate:
The peptide's ability to bind to or insert into lipid membranes of varying compositions (e.g., zwitterionic vs. anionic lipids to mimic mammalian and bacterial membranes, respectively). reading.ac.uk
How metal binding influences the peptide's membrane topology (e.g., transmembrane vs. surface-aligned). nih.govnih.gov
The potential for the peptide or its metal complexes to disrupt membrane integrity, which could be relevant for antimicrobial or cell-penetrating applications. mbexc.de
Beyond membrane mimics, exploring the peptide's behavior in non-cellular biological environments is also crucial. This could include studying its interactions with components of the extracellular matrix (ECM) or its stability and binding selectivity in biological fluids like serum. Such studies are essential for understanding how the peptide might behave in vivo and for designing applications in drug delivery or diagnostics.
Development of Novel this compound Based Architectures for Supramolecular Assembly
The inherent self-assembly properties of peptides, driven by non-covalent interactions, offer a powerful platform for bottom-up nanotechnology. The histidine residues in this compound make it an excellent candidate for constructing novel, stimulus-responsive supramolecular materials. peymantaeidi.net
Future research should focus on designing and synthesizing new architectures based on the this compound motif. Key research avenues include:
Metal-Ion-Modulated Assembly: The coordination of metal ions like Cu(II) can act as a switch to trigger or alter the self-assembly process, leading to hybrid nanomaterials with distinct morphologies and functions. rsc.orgrsc.org For example, metal binding could induce a conformational change from a random coil to a β-sheet structure, promoting the formation of nanotubes or fibrils. rsc.org
pH-Responsive Materials: The protonation state of the histidine imidazole (B134444) rings is pH-dependent, allowing for the creation of materials that assemble or disassemble in response to specific pH triggers. nih.gov This could be exploited to create smart materials for targeted drug release in acidic environments like tumors or endosomes. acs.org
Functional Hierarchical Structures: By incorporating other functional amino acids, researchers can create peptide amphiphiles that self-assemble into complex, hierarchical structures with emergent properties, such as catalytic activity (e.g., hydrolase or peroxidase mimics). rsc.orgrsc.org
These bio-inspired materials have potential applications in catalysis, sensing, and biomedicine. peymantaeidi.net
Addressing Stereochemical Control and Chirality in the Design of Bio-inspired Peptide Mimetics
Chirality is a fundamental property of peptides that profoundly influences their structure, function, and interactions within biological systems. nih.gov A critical future direction for this compound research involves the strategic manipulation of stereochemistry to create advanced peptide mimetics with enhanced properties.
An important strategy is the development of retro-inverso analogues . nih.gov In these peptides, the sequence is reversed, and the chirality of all amino acid residues is inverted from L to D. researchgate.netnih.gov This modification can maintain the spatial orientation of the side chains, potentially preserving binding capabilities, while making the peptide highly resistant to degradation by natural proteases. nih.govnih.gov Creating a retro-inverso version of this compound could lead to a more stable metallopeptide with a significantly longer biological half-life.
Further research should explore how altering the chirality of individual amino acids within the sequence affects:
Supramolecular Assembly: The chirality of the peptide building blocks can dictate the handedness and morphology of the resulting nanostructures, such as whether they form left- or right-handed helical fibers. nih.gov
Biological Activity: Incorporating D-amino acids can dramatically alter interactions with chiral biological targets like receptors and enzymes, and can influence the bioactivity of self-assembled structures. nih.gov
Metal Coordination: While the primary coordinating groups remain the same, changes in the stereochemistry of the peptide backbone could introduce subtle but significant changes in the geometry and stability of the resulting metal complex.
By mastering stereochemical control, researchers can fine-tune the properties of this compound mimetics for specific applications, from stable catalysts to chiral materials for enantioselective recognition. researchgate.netrsc.org
Table 2: Chemical Compounds Mentioned
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for AC-His-Gly-His-NHMe, and how can purity be validated methodologically?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, followed by HPLC purification. Validate purity via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (e.g., MALDI-TOF or ESI-MS) . For reproducible protocols, adhere to ACS guidelines on experimental reporting, including solvent systems, coupling agents (e.g., HBTU/HOBt), and deprotection conditions .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology : Combine circular dichroism (CD) for secondary structure analysis (e.g., α-helix propensity) and NMR (1H/13C) for residue-specific confirmation. For metal-binding studies (e.g., Zn²⁺ or Cu²⁺), use UV-Vis titration and compare spectral shifts with computational predictions (DFT) . Report solvent effects (e.g., pH, ionic strength) as per ACS Style Guide .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies across pH 2–10 (buffered solutions) at 25°C/37°C. Monitor degradation via HPLC at intervals (0, 24, 72 hrs). Use Arrhenius kinetics to extrapolate shelf-life. Include error margins and statistical significance (p < 0.05) in results .
Advanced Research Questions
Q. How can contradictory reports on this compound’s bioactivity be resolved through experimental redesign?
- Methodology : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to isolate variables (e.g., cell lines vs. in vitro assays). Perform dose-response curves with standardized controls (e.g., EDTA for metal chelation interference). Triangulate data via SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling . Address confounding factors (e.g., buffer composition) as per ACS guidelines .
Q. What computational models best predict this compound’s interaction with transition metals, and how can they be experimentally validated?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model metal-binding sites. Validate with EXAFS (extended X-ray absorption fine structure) spectroscopy and competitive binding assays (e.g., vs. EDTA). Report force field parameters and convergence criteria to ensure reproducibility .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for multi-institutional studies?
- Methodology : Implement SOPs (Standard Operating Procedures) with QC checkpoints: resin loading efficiency, Kaiser test for amine completion, and lyophilization conditions. Use inter-lab validation via blinded sample exchanges and statistical comparison (ANOVA) of purity/stability data .
Q. How can advanced NMR techniques resolve ambiguities in this compound’s dynamic conformational changes?
- Methodology : Apply 2D NOESY for proximity mapping and TROSY (transverse relaxation-optimized spectroscopy) for high-resolution data in deuterated solvents. Correlate with temperature-dependent CD spectra. Discuss limitations (e.g., signal broadening at high pH) per ACS analytical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
